(5-Bromo-4-methylpyridin-2-yl)methanamine hydrochloride
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Overview
Description
(5-Bromo-4-methylpyridin-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C7H10BrClN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-4-methylpyridin-2-yl)methanamine hydrochloride typically involves the bromination of 4-methylpyridine followed by the introduction of a methanamine group. The reaction conditions often include the use of bromine or a brominating agent and a suitable solvent. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and amination processes, followed by purification steps to obtain the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-4-methylpyridin-2-yl)methanamine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Condensation Reactions: It can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions. Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used for oxidation and reduction reactions, respectively. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
(5-Bromo-4-methylpyridin-2-yl)methanamine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and as a precursor for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (5-Bromo-4-methylpyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired biological or chemical effect .
Comparison with Similar Compounds
Similar Compounds
- (5-Bromo-4-methylpyridin-2-yl)methylamine hydrochloride
- 5-Bromo-4-methylpicolinylamine hydrochloride
Uniqueness
(5-Bromo-4-methylpyridin-2-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
(5-bromo-4-methylpyridin-2-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2.ClH/c1-5-2-6(3-9)10-4-7(5)8;/h2,4H,3,9H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZPXCLHJPBUQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694172 |
Source
|
Record name | 1-(5-Bromo-4-methylpyridin-2-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70694172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.52 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257535-47-9 |
Source
|
Record name | 1-(5-Bromo-4-methylpyridin-2-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70694172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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